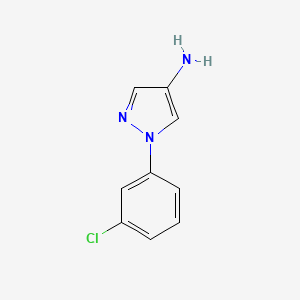
2-(Ethoxycarbonyl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxycarbonyl)hexanoic acid is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, where one or more of the hydrogen atoms in the carboxyl groups are replaced by alkyl groups. This particular ester is characterized by the presence of a butyl group and an ethyl group attached to the malonic acid backbone. It is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, butyl-, monoethyl ester typically involves the esterification of malonic acid with butanol and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Malonic acid+Butanol+EthanolH2SO4Malonic acid, butyl-, monoethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of malonic acid, butyl-, monoethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(Ethoxycarbonyl)hexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and the corresponding alcohols (butanol and ethanol).
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Alkylation: The ester can be alkylated at the alpha position using alkyl halides in the presence of a base, such as sodium ethoxide.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a strong base, such as sodium ethoxide, under anhydrous conditions.
Major Products Formed
Hydrolysis: Malonic acid, butanol, and ethanol.
Decarboxylation: Butyl acetate and carbon dioxide.
Alkylation: Alpha-alkylated malonic acid esters.
科学研究应用
2-(Ethoxycarbonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of malonic acid, butyl-, monoethyl ester in chemical reactions involves the formation of reactive intermediates, such as enolates and carbanions. These intermediates can undergo nucleophilic substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Butyl malonate: An ester of malonic acid with butyl groups.
Uniqueness
2-(Ethoxycarbonyl)hexanoic acid is unique due to the presence of both butyl and ethyl groups, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, offering different properties compared to other malonic esters.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-ethoxycarbonylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
InChI 键 |
IGGGSAHINVSGTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)










![Benzo[b]thiophene, dihydromethyl-](/img/structure/B8734094.png)


